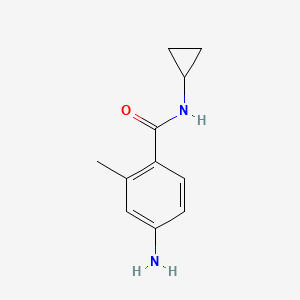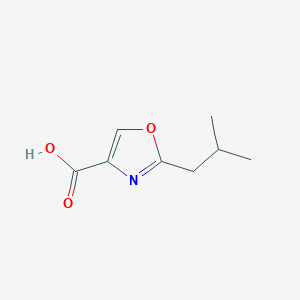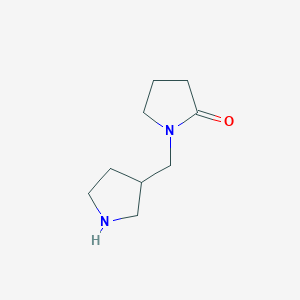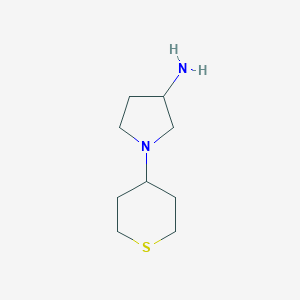
6-chloro-4-formyl-N,N-diisopropylnicotinamide
Overview
Description
6-chloro-4-formyl-N,N-diisopropylnicotinamide is a chemical compound with the molecular formula C13H17ClN2O2 . It is a highly potent inhibitor of the enzyme PARP-1, which plays a crucial role in DNA repair.
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The InChIKey for this compound is YCVOZVDDFUBISE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of this compound is 268.74 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 50.3 Ų .Scientific Research Applications
1. Chemical Synthesis and Modification
6-Chloro-4-formyl-N,N-diisopropylnicotinamide is involved in chemical synthesis and modification processes. One study highlights the chemical synthesis of novel derivatives, like 6-formylpterin derivatives, which exhibit high solubility in water and organic solvents. These derivatives, such as 2-(N,N-dimethylaminomethyleneamino)-6-formyl-3-pivaloylpteridine-4-one, show significant physiological activities, including oxygen to reactive oxygen species (ROS) conversion, which is crucial in various biological processes and medical applications (Nonogawa et al., 2006).
2. Synthesis of Bridged Nicotinates
Another research direction involves the synthesis of bridged nicotinates with specific structural frameworks, such as npyridinophane skeletons, achieved through unique pyridine-formation reactions. This synthesis pathway is crucial for developing complex chemical structures that may have applications in material science or pharmaceuticals (Kanomata et al., 2006).
3. Potential Anticancer Agents
There is also exploration into the synthesis of derivatives like 6-chloro-2-pyrrolidino-/morpholino-/piperidino-/N-methylpiperazino-3-formyl-chromones as potential topoisomerase inhibitor anticancer agents. These compounds exhibit promising anticancer activity and serve as valuable leads for further pharmaceutical design and development (Ishar et al., 2006).
Mechanism of Action
6-chloro-4-formyl-N,N-diisopropylnicotinamide is a potent inhibitor of the enzyme PARP-1. PARP-1 plays a crucial role in DNA repair, and inhibition of this enzyme can lead to the accumulation of DNA damage in cells.
properties
IUPAC Name |
6-chloro-4-formyl-N,N-di(propan-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-8(2)16(9(3)4)13(18)11-6-15-12(14)5-10(11)7-17/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVOZVDDFUBISE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CN=C(C=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2-Bromophenyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1399462.png)



![N-[(4-fluoro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1399469.png)



![{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1399475.png)
![Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1399476.png)
